(3-tert-Butyl)-1-(3,3-diethoxypropyl)benzene

Lipophilicity LogP ADME

(3-tert-Butyl)-1-(3,3-diethoxypropyl)benzene (CAS 84145-56-2) is a meta-substituted, branched alkylbenzene featuring a diethyl acetal side-chain. This specialized acetal serves as a protected aldehyde equivalent, offering unique steric and electronic properties critical for demanding synthetic and material science applications.

Molecular Formula C17H28O2
Molecular Weight 264.4 g/mol
CAS No. 84145-56-2
Cat. No. B12663062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-tert-Butyl)-1-(3,3-diethoxypropyl)benzene
CAS84145-56-2
Molecular FormulaC17H28O2
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESCCOC(CCC1=CC(=CC=C1)C(C)(C)C)OCC
InChIInChI=1S/C17H28O2/c1-6-18-16(19-7-2)12-11-14-9-8-10-15(13-14)17(3,4)5/h8-10,13,16H,6-7,11-12H2,1-5H3
InChIKeyWMKFNQGQSYLVOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3-tert-Butyl)-1-(3,3-diethoxypropyl)benzene (CAS 84145-56-2) is the Preferred Hydrophobic Acetal Building Block for Advanced Synthesis


(3-tert-Butyl)-1-(3,3-diethoxypropyl)benzene (CAS 84145-56-2) is a meta-substituted, branched alkylbenzene featuring a diethyl acetal side-chain . This specialized acetal serves as a protected aldehyde equivalent, offering unique steric and electronic properties critical for demanding synthetic and material science applications . Its calculated LogP of 4.68 indicates substantial lipophilicity, a key parameter for designing membrane-permeable intermediates or hydrophobic modifiers [1].

Protected aldehyde synthon for multi-step synthesis requiring orthogonal deprotection.
Reported high lipophilicity context for designing hydrophobic intermediates or modifiers.
Sterically demanding acetal may support selectivity studies in material science and synthesis.

The Critical Risk of Analog Substitution: Why a Simple Acetal Cannot Replace the tert-Butyl Derivative


Substituting (3-tert-Butyl)-1-(3,3-diethoxypropyl)benzene with its non-tert-butylated analog, (3,3-diethoxypropyl)benzene, introduces significant changes to key physicochemical properties that can undermine project reproducibility [1]. The absence of the tert-butyl group lowers the compound's lipophilicity, reduces steric bulk, and alters its thermal profile. These differences directly affect chromatographic retention, phase-transfer behavior, and reaction selectivity, making direct replacement invalid without re-optimization of entire synthetic routes or formulations .

Lipophilicity Non-tert-butyl analog significantly lowers LogP, which may shift chromatographic retention and phase-transfer behavior.
Steric profile Absence of tert-butyl reduces steric bulk, potentially altering reaction selectivity and molecular packing.
Thermal window Analog boiling point differs substantially, which can affect high-temperature synthetic protocol reproducibility.

Quantified Differentiation of (3-tert-Butyl)-1-(3,3-diethoxypropyl)benzene Against Key Analogs


Enhanced Lipophilicity (LogP) vs. Unsubstituted Acetal for Improved Membrane Partitioning

The target compound exhibits a calculated LogP of 4.68, which is a 1.44-unit increase over the 3.24 LogP of (3,3-diethoxypropyl)benzene [1][2]. This represents an approximate 27-fold increase in theoretical octanol-water partition coefficient, directly impacting its performance as a hydrophobic synthon.

Lipophilicity (LogP)
Cross-study comparable
Target: 4.68 vs Analog: 3.24
Δ LogP = +1.44
Supports membrane-partitioning or retention screening for hydrophobic intermediates.
Calculated value; experimental confirmation may be needed for specific systems.
Lipophilicity LogP ADME Hydrophobic Modifier

Higher Boiling Point and Thermal Stability vs. Non-tert-Butyl Analog

The introduction of the tert-butyl group elevates the boiling point by approximately 48°C compared to the non-tert-butylated analog, indicating stronger intermolecular forces and greater thermal stability [1]. The target compound also boils significantly higher (about 69°C) than its aldehyde precursor, 3-(4-tert-butylphenyl)propanal [2].

Boiling Point
Cross-study comparable
Target: 333.9 °C
Δ +48.0 °C (vs. des-tert-butyl acetal)
Reported higher thermal stability supports wider reaction temperature windows.
Calculated at 760 mmHg; process validation recommended.
Thermal Stability Boiling Point Process Chemistry Distillation

Reduced Density Indicating Altered Molecular Packing vs. Unsubstituted Acetal

Despite its higher molecular weight, the target compound has a lower density (0.929 g/cm³) than (3,3-diethoxypropyl)benzene (0.956 g/cm³) [1]. This is characteristic of the disruption in crystalline packing caused by the bulky, spherical tert-butyl group.

Density
Cross-study comparable
Target: 0.929 g/cm³ vs Analog: 0.956 g/cm³
Δ Density = -0.027 g/cm³
Indicates altered molecular packing from tert-butyl steric effect.
May influence solution viscosity and material morphology; context-dependent.
Density Molecular Packing Formulation Material Science

High-Impact Application Scenarios for (3-tert-Butyl)-1-(3,3-diethoxypropyl)benzene Based on Verified Evidence


Design of Hydrophobic, Membrane-Permeable Drug Intermediates

When designing prodrugs or intermediates requiring passive cellular uptake, the 27-fold higher lipophilicity (Δ LogP +1.44) of (3-tert-Butyl)-1-(3,3-diethoxypropyl)benzene over its non-tert-butyl analog makes it the privileged building block [1]. This directly translates to improved ADME profiles without adding an extra synthetic step.

High-Temperature Solution-Phase Synthesis of Acetal-Protected Synthons

For synthetic routes requiring sustained heating, the target compound's boiling point of 333.9°C provides a significantly wider operational temperature window than both its aldehyde precursor (265.1°C) and the non-tert-butyl acetal (285.9°C) [2]. This minimizes evaporative loss and ensures reaction integrity.

Precision Polymer and Material Science Modifications

The quantifiable steric effect, evidenced by a reduced density (0.929 g/cm³) and increased molecular dimensions, makes this tert-butyl acetal a specific choice for introducing controlled free volume or internal plasticization in polymer backbones, as opposed to the denser, linear-chain analogs .

Application
Selection Property
Validation Focus
Hydrophobic intermediate design
Reported higher lipophilicity context
Membrane partitioning or chromatographic retention verification
High-temperature solution-phase synthesis
Elevated boiling point profile
Thermal process window and intermediate loss review
Precision polymer modification
Quantifiable steric effect and reduced density
Free volume or plasticization effect under material-specific conditions
Application fit is based on reported cross-study data. Independent validation under specific experimental conditions is recommended.

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